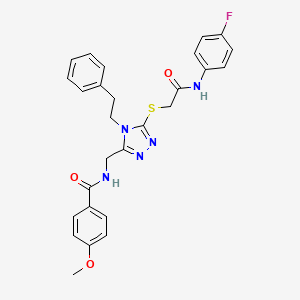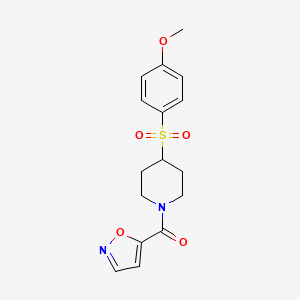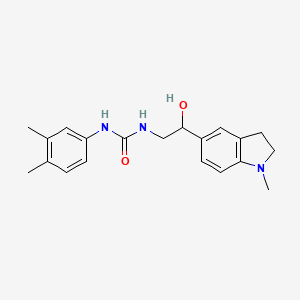
2-(4-chlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, also known as Compound X, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields.
Scientific Research Applications
1. Molecular Docking and Anti-Inflammatory Applications
2-(4-Chlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide and its derivatives have been investigated for potential anti-inflammatory applications. A study focused on the design-based synthesis and molecular docking analysis of such compounds, highlighting their interaction with cyclooxygenase COX-1 and 2 domains. The research involved geometrical optimization and interaction energy studies, providing insights into the compound's structure and potential as an anti-inflammatory agent (Al-Ostoot et al., 2020).
2. Antimicrobial Agent Research
Research into indole acetamide derivatives, closely related to this compound, has demonstrated promising antimicrobial properties. A study synthesized and evaluated a series of such compounds for their antibacterial and antifungal activities, revealing significant effectiveness against various pathogenic microorganisms (Debnath & Ganguly, 2015).
3. Structural Analysis and Medicinal Chemistry
The medicinal chemistry of indole analogs, including compounds similar to this compound, has been explored for their potential as therapeutic agents. These compounds have shown antioxidant, anti-HIV, and anti-cancer activities. Detailed structural analyses through spectroscopic techniques and X-ray crystallography have been conducted to understand their molecular properties and potential medicinal applications (Al-Ostoot et al., 2019).
4. Applications in Photovoltaic Efficiency and Ligand-Protein Interactions
Some benzothiazolinone acetamide analogs, structurally related to this compound, have been synthesized and studied for their photovoltaic efficiency. These compounds have shown potential as photosensitizers in dye-sensitized solar cells. Additionally, their ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), have been analyzed using molecular docking studies (Mary et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h3-8,12,19H,1-2,9-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQMGAZJLKLLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)
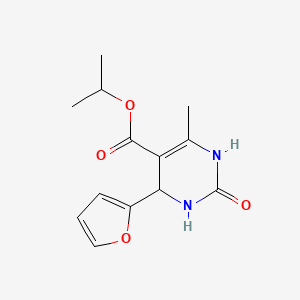

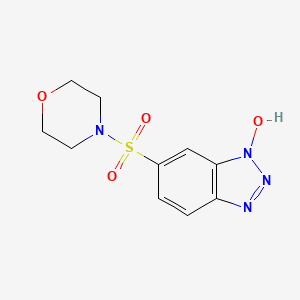

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)

